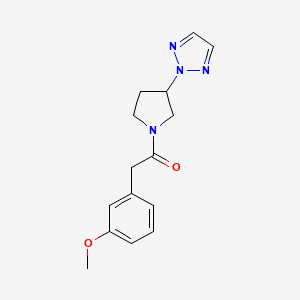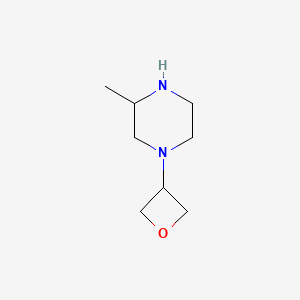
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, demonstrating potent antitumor activity against EGFR-mutant NSCLC.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
- Studies on various compounds, including those with methoxy groups, have focused on their metabolism and pharmacokinetics within the human body. For example, research on the metabolic effects of certain pharmaceuticals reveals how methoxy groups can influence the metabolism of drugs, potentially affecting their therapeutic efficacy and safety profiles. These insights can be crucial for designing drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Scaglia, 2010).
Biomarkers for Exposure and Disease
- Compounds with methoxy groups have been studied as biomarkers for exposure to environmental pollutants and for diagnosing diseases. For example, urinary methoxyphenols have been evaluated as biomarkers for woodsmoke exposure, highlighting the role of methoxy-containing compounds in environmental health research. Such biomarkers are crucial for assessing exposure to harmful substances and understanding their health impacts (Dills et al., 2006).
Neurotransmitter Metabolism
- Research on neurotransmitter metabolism, particularly studies focusing on catecholamine metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG), offers insights into the role of methoxy groups in neurological function and disorders. Such studies contribute to our understanding of the biochemical pathways involved in neurological diseases and their treatment, potentially guiding the development of therapeutic strategies (Kopin et al., 1983).
Antioxidant and Biological Effects
- The antioxidant and biological effects of compounds containing methoxy groups, as seen in studies on dietary polyphenols, are of interest for their potential health benefits. These compounds, through their metabolic products, may contribute to health benefits associated with diets rich in fruits and vegetables, underscoring the importance of methoxy groups in nutritional science (Wiese et al., 2015).
Eigenschaften
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-5-3-4-14(10-16)20-18(22)19-13-6-8-15(9-7-13)21-11-17(12-21)24-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHIWJEQVIZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2656986.png)
![8-chloro-2-(2-methoxyacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2656987.png)


amine dihydrochloride](/img/no-structure.png)





![3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione](/img/structure/B2657005.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)